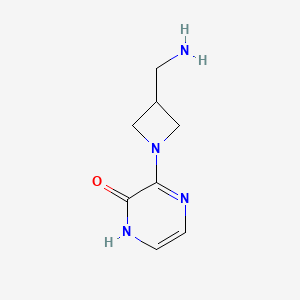

3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one

説明

特性

IUPAC Name |

3-[3-(aminomethyl)azetidin-1-yl]-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-3-6-4-12(5-6)7-8(13)11-2-1-10-7/h1-2,6H,3-5,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGRCMYCHBYXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CNC2=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Aza-Michael Addition to Prepare Functionalized Azetidine Derivatives

A highly effective method to obtain 3-substituted azetidine derivatives involves the aza-Michael addition of amines to α,β-unsaturated azetidine intermediates. This approach has been demonstrated in the synthesis of various 3-substituted azetidines, including those bearing heterocyclic substituents such as pyrazole and pyrazinone rings.

- Starting from (N-Boc)azetidin-3-one , a Horner–Wadsworth–Emmons (HWE) reaction with methyl 2-(dimethoxyphosphoryl)acetate generates (N-Boc-azetidin-3-ylidene)acetate, an α,β-unsaturated ester intermediate.

- The subsequent aza-Michael addition with heterocyclic amines (e.g., pyrazole derivatives) under DBU catalysis in acetonitrile yields 3-substituted azetidines with good to excellent yields (62–83%).

This method provides a mild, regioselective route to azetidine derivatives functionalized at the 3-position, which can be further elaborated to the target compound.

Coupling of Aminomethyl Azetidine with Pyrazin-2-one Derivatives

The attachment of the aminomethyl azetidine moiety to the pyrazin-2-one core typically involves:

- Use of tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride as a protected aminomethyl azetidine source.

- Coupling reactions facilitated by peptide coupling agents such as HATU in polar aprotic solvents like N,N-dimethylformamide (DMF) , with bases such as N-ethyl-N,N-diisopropylamine (DIPEA) .

- Reaction conditions are generally mild (0–25 °C) under inert atmosphere, with reaction times around 2 hours.

- Purification is achieved by silica gel flash chromatography, affording the coupled product in yields around 70%.

This strategy ensures the aminomethyl azetidine unit is introduced in a protected form, allowing subsequent deprotection and functionalization as needed.

Representative Preparation Procedure

Characterization and Structural Confirmation

- The structures of intermediates and final products are confirmed by NMR spectroscopy including ^1H, ^13C, and ^15N NMR, with key correlations observed in HMBC and NOESY experiments.

- High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the proposed structures.

- Chemical shifts in ^15N NMR provide insights into nitrogen environments in azetidine and pyrazinone rings, supporting regioselective substitution.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Horner–Wadsworth–Emmons reaction | (N-Boc)azetidin-3-one, methyl 2-(dimethoxyphosphoryl)acetate | NaH, THF | Room temp, aqueous quench | ~60 | Reliable formation of α,β-unsaturated azetidine ester intermediate |

| Aza-Michael addition | α,β-unsaturated azetidine ester + heterocyclic amine | DBU, acetonitrile | 4–16 h, room temp | 62–83 | Mild, regioselective functionalization of azetidine ring |

| Peptide coupling | tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride + pyrazin-2-one derivative | HATU, DIPEA, DMF | 0–25 °C, 2 h, inert atmosphere | ~71 | Efficient introduction of aminomethyl azetidine moiety |

化学反応の分析

Types of Reactions

3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

科学的研究の応用

3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Pyrazin-2(1H)-one derivatives with diverse substituents exhibit varying biological activities. Key examples include:

Key Observations :

- Lipophilicity vs. In contrast, the aminomethyl-azetidine group in the target compound balances hydrophilicity and rigidity, favoring membrane permeability .

- Bioactivity: Cyanophenyl derivatives (e.g., 11a) show potent antiproliferative activity, suggesting electron-withdrawing groups enhance target engagement. The azetidine-aminomethyl group may mimic such effects while reducing toxicity .

Physical and Structural Properties

- 3-Methylpyrazin-2(1H)-one: Boiling point = 376.2°C, density = 1.22 g/cm³ . The azetidine-aminomethyl group in the target compound likely reduces melting/boiling points due to increased polarity.

- Crystal Structures: Azetidine-containing analogs (e.g., 3-amino-1-methylpyrazin-1-ium chloride) show bond distances (N–C = 1.34 Å) consistent with resonance stabilization .

生物活性

3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one is a heterocyclic compound notable for its unique combination of azetidine and pyrazinone structures. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, which include antimicrobial and antiviral properties. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

Chemical Formula: C8H12N4O

CAS Number: 1602625-24-0

The compound features a pyrazinone ring fused with an azetidine moiety, which contributes to its distinct chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 168.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DCM, ethanol |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. It has shown potential efficacy against specific viral strains in laboratory settings, possibly by inhibiting viral replication through interference with viral entry mechanisms or replication processes.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing promising antibacterial potential .

- Antiviral Mechanism : In a separate investigation, the compound was tested against influenza virus strains. The findings revealed that it could reduce viral titers significantly, suggesting a mechanism involving inhibition of hemagglutinin, a key protein required for viral entry into host cells .

The biological activity of this compound is likely mediated through specific interactions with molecular targets such as enzymes or receptors involved in critical cellular processes. Binding studies indicate that the compound may act as a competitive inhibitor at certain enzyme sites, leading to altered metabolic pathways in target organisms.

Medicinal Chemistry

This compound serves as an important building block in the synthesis of more complex molecules aimed at developing novel therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity or selectivity.

Future Directions

Ongoing research is focused on optimizing the synthesis of this compound derivatives with improved pharmacological profiles. Investigations into its safety profile and potential side effects are also critical for advancing its application in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。